REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][C:12]1[O:13][C:14]([CH3:17])=[CH:15][N:16]=1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:17][C:14]1[O:13][C:12]([CH2:11][CH2:10][CH2:9][OH:8])=[N:16][CH:15]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on silica gel using 1:1/heptane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN=C(O1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |